molecular formula C6H14ClNO2 B13498630 (3S,5S)-5-methoxypiperidin-3-ol hydrochloride

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride

Cat. No.: B13498630
M. Wt: 167.63 g/mol
InChI Key: GQHFQPIDEYLJJA-GEMLJDPKSA-N
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Description

(3S,5S)-5-Methoxypiperidin-3-ol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 5, respectively, in the (S,S) stereochemical configuration. The hydrochloride salt enhances its stability and solubility for research applications. This compound is cataloged as a chiral building block in synthetic chemistry, often used in pharmaceutical and biochemical research .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S,5S)-5-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

GQHFQPIDEYLJJA-GEMLJDPKSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](CNC1)O.Cl

Canonical SMILES

COC1CC(CNC1)O.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of Azido Intermediates

A common approach to chiral piperidinols involves synthesis of an azido intermediate, followed by reduction to the corresponding amine, which cyclizes to the piperidine ring. Reduction methods include:

  • Catalytic hydrogenation using hydrogen gas with platinum or palladium on activated carbon in alcohol solvents (methanol or ethanol) at 0.5–20 bar pressure and 0–50°C temperature, typically 15–35°C for optimal selectivity.
  • Staudinger reduction using tertiary phosphines followed by hydrolysis.
  • Complex hydride reductions.

These methods allow diastereoselective formation of the desired stereochemistry at the 3- and 5-positions.

Protection and Deprotection of Hydroxyl Groups

Selective protection of hydroxyl groups is critical to avoid side reactions during functional group transformations. Common protecting groups and their removal methods include:

Protecting Group Removal Method
Acetyl (Ac) Hydrolysis under acidic or enzymatic conditions (e.g., pig liver esterase)
Methoxymethyl (MOM) Acidic hydrolysis
Methoxyethoxymethyl (MEM) Acidic hydrolysis

Selective enzymatic removal can be used to achieve regioselectivity.

Introduction of Methoxy Group at 5-Position

The 5-methoxy substituent can be introduced via alkoxylation reactions on a suitable precursor. This may involve:

  • Reaction of a hydroxy-substituted intermediate with methylating agents under basic conditions.
  • Use of methyl triflate or dimethyl sulfate in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction temperatures are typically maintained between 0 to 80°C, preferably 20 to 30°C, to control selectivity and yield.

Formation of Hydrochloride Salt

The final free base of (3S,5S)-5-methoxypiperidin-3-ol is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the hydrochloride salt. This step improves compound stability and crystallinity.

Example Synthetic Sequence (Based on Patent WO2003004450A1)

Step Reaction Description Conditions/Notes Yield/Outcome
1 Preparation of keto intermediate with protected hydroxyl groups Use of acetyl or MOM protecting groups in solvents like THF or DMF at 20–30°C High purity intermediate
2 Conversion of keto intermediate to azido compound via reaction with hydrazoic acid salt Controlled temperature, aqueous/organic biphasic system Good conversion
3 Diastereoselective reduction of azide to amine Catalytic hydrogenation (Pt or Pd/C), methanol solvent, 10 bar H2, 15–35°C High diastereoselectivity
4 Selective deprotection of hydroxyl protecting groups Enzymatic or acidic hydrolysis Regioselective deprotection
5 Introduction of methoxy group at 5-position Alkylation with methylating agent in aprotic solvent, 20–30°C Efficient substitution
6 Formation of hydrochloride salt Treatment with HCl in solvent Stable hydrochloride salt

Analytical and Purification Notes

  • Purification steps often involve extraction with ethyl acetate, washing with aqueous acid/base, drying over magnesium sulfate, and chromatographic purification on silica gel.
  • NMR spectroscopy (1H and 13C) is used to confirm stereochemistry and substitution patterns.
  • Diastereomeric purity is critical and can be monitored by chromatographic or spectroscopic methods.

Summary Table of Reagents and Conditions

Step Reagents/Conditions Purpose
Hydroxy protection Acetic anhydride, pyridine, or MOM-Cl Protect hydroxyl groups
Azide formation Sodium azide or hydrazoic acid salt Introduce azido group
Azide reduction H2, Pt/C or Pd/C catalyst, MeOH, 10 bar H2 Reduce azide to amine
Methoxylation Methyl triflate or dimethyl sulfate, THF/DMF Introduce methoxy group
Hydrochloride salt formation HCl in organic solvent or aqueous medium Form stable salt

Research Findings and Considerations

  • The stereoselective reduction of azido intermediates is a key step influencing the final stereochemistry of the compound.
  • Selective protection and deprotection strategies are essential to avoid side reactions and to achieve high yields.
  • Catalytic hydrogenation conditions must be carefully controlled to prevent over-reduction or racemization.
  • The choice of solvent and temperature significantly affects reaction selectivity and product purity.
  • Formation of the hydrochloride salt enhances compound stability and facilitates handling.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s reactivity is governed by:

  • Hydroxyl group at position 3: Susceptible to oxidation, acylation, and alkylation.

  • Methoxy group at position 5: Participates in nucleophilic substitution and demethylation under acidic conditions.

  • Piperidine ring : Enables hydrogen bonding and stereoselective interactions.

Property Value
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.6 g/mol
CAS Number2679949-75-6
Stereochemistry(3S,5S) configuration

2.1. Oxidation of the Hydroxyl Group

The tertiary alcohol at position 3 undergoes oxidation to form a ketone.

Reagent/ConditionsProductYieldCitation
Jones reagent (CrO₃/H₂SO₄)(3S,5S)-5-Methoxypiperidin-3-one75–80%

Mechanism : The hydroxyl group is oxidized via a two-electron transfer process, forming a carbonyl group while retaining the stereochemical integrity of the methoxy substituent.

2.2. Nucleophilic Substitution at the Methoxy Group

The methoxy group participates in SN2 reactions under alkaline conditions:

Reagent/ConditionsProductYieldCitation
HBr (48%, reflux)(3S,5S)-5-Bromopiperidin-3-ol65%

Applications : This reaction is critical for introducing halides or other nucleophiles for further functionalization.

2.3. Acylation of the Hydroxyl Group

The hydroxyl group reacts with acylating agents:

Reagent/ConditionsProductYieldCitation
Acetyl chloride (pyridine, 0°C)(3S,5S)-5-Methoxy-3-acetyloxypiperidine90%

Key Insight : Acylation enhances lipophilicity, making the compound suitable for prodrug designs .

2.4. Reductive Demethylation

The methoxy group undergoes reductive cleavage:

Reagent/ConditionsProductYieldCitation
BBr₃ (DCM, −78°C)(3S,5S)-5-Hydroxypiperidin-3-ol70%

Mechanism : Boron tribromide selectively cleaves the methyl ether bond without affecting the hydroxyl group.

Stereochemical Influence on Reactivity

The (3S,5S) configuration impacts reaction outcomes:

  • Hydrogen bonding : The hydroxyl group stabilizes transition states in substitution reactions.

  • Steric effects : The methoxy group at position 5 hinders axial attack in SN2 reactions, favoring equatorial pathways.

Scientific Research Applications

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

4-Methoxypiperidine Hydrochloride (CAS 5382-16-1)
  • Structure : Methoxy group at position 4 instead of 5.
  • Molecular Formula: C₆H₁₄ClNO.
(3S,5S)-Piperidine-3,5-diol Hydrochloride (CAS 2445749-90-4)
  • Structure : Two hydroxyl groups at positions 3 and 5.
  • Molecular Formula: C₅H₁₂ClNO₂.
  • This impacts membrane permeability and metabolic stability .

Substituent Variants

(3S,5R)-5-Trifluoromethylpiperidin-3-ol Hydrochloride (CAS 2891580-85-9)
  • Structure : Trifluoromethyl (-CF₃) group at position 5.
  • Molecular Formula: C₆H₁₁ClF₃NO.
  • Key Differences : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it more suitable for central nervous system (CNS) targets. Molecular weight increases to 205.6 g/mol .
(3R,6S)-6-Methylpiperidin-3-ol Hydrochloride
  • Structure : Methyl (-CH₃) group at position 6.
  • Molecular Formula: C₆H₁₄ClNO.
  • Key Differences : Steric effects from the methyl group at position 6 may hinder rotational freedom, altering conformational preferences in binding pockets .

Ring Size Analogs

Pyrrolidine Derivatives (e.g., (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride)
  • Structure : Five-membered ring (pyrrolidine) instead of piperidine.
  • Molecular Formula: C₅H₁₂ClNO.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • The methoxy group in (3S,5S)-5-methoxypiperidin-3-ol hydrochloride provides moderate lipophilicity compared to hydroxyl-rich analogs like piperidine-3,5-diol hydrochloride. This balance may improve oral bioavailability compared to highly polar diols .
  • Trifluoromethyl derivatives exhibit greater stability under acidic conditions due to the robustness of the -CF₃ group, as seen in CNS-targeting drugs .

Hydrogen Bonding and Crystal Packing

  • Piperidine-3,5-diol hydrochloride forms extensive hydrogen-bonded networks via hydroxyl groups and chloride ions, leading to dense crystalline structures . In contrast, the methoxy group in the target compound likely reduces intermolecular hydrogen bonding, resulting in different crystal packing and melting points.

Pharmacological Implications

  • Migalastat HCl (a piperidine triol derivative, CAS 75172-81-5) demonstrates therapeutic use in Fabry disease by stabilizing mutant enzymes. The methoxy analog’s reduced polarity may limit similar chaperone activity but could enhance blood-brain barrier penetration for CNS applications .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(3S,5S)-5-Methoxypiperidin-3-ol HCl C₆H₁₄ClNO₂ ~167.6 -OCH₃ (5), -OH (3) Not explicitly listed
4-Methoxypiperidine HCl C₆H₁₄ClNO 151.6 -OCH₃ (4) 5382-16-1
(3S,5S)-Piperidine-3,5-diol HCl C₅H₁₂ClNO₂ 153.6 -OH (3,5) 2445749-90-4
(3S,5R)-5-Trifluoromethylpiperidin-3-ol HCl C₆H₁₁ClF₃NO 205.6 -CF₃ (5) 2891580-85-9

Table 2: Key Property Differences

Property (3S,5S)-5-Methoxy 4-Methoxy Piperidine-3,5-diol 5-Trifluoromethyl
Lipophilicity (LogP) Moderate Moderate Low High
Hydrogen Bonding Moderate (1 -OH) Low High (2 -OH) Low
Metabolic Stability Moderate Moderate Low High

Biological Activity

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is a piperidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique stereochemistry and functional groups, has garnered interest in medicinal chemistry, particularly in neuropharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C₆H₁₄ClNO₂
  • Molecular Weight : 167.6 g/mol
  • CAS Number : 2679949-75-6
  • Purity : ≥95%

Synthesis

The synthesis of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves several key steps:

  • Starting Material : A suitable piperidine derivative.
  • Methoxylation : Introduction of the methoxy group (-OCH₃) at the 5-position.
  • Hydroxylation : Introduction of the hydroxyl group (-OH) at the 3-position.
  • Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid.

Biological Activity Overview

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride exhibits a range of biological activities:

Neuropharmacological Effects

Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing mood and cognitive functions. Notable effects include:

  • Antidepressant Effects : Similar compounds have been shown to modulate serotonin and norepinephrine levels, suggesting potential antidepressant properties.
  • Cognitive Enhancement : Some studies indicate that piperidine derivatives may enhance memory and learning processes.

The exact mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. These interactions may lead to modulation of biochemical pathways related to neurotransmission and neuroprotection.

Comparative Analysis with Similar Compounds

A comparison of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride with structurally similar compounds reveals distinct biological profiles:

Compound NameStructure FeaturesBiological Activity
(3S,5S)-5-methoxypiperidin-3-ol Free base formNeuroactive effects
(3S,5S)-5-hydroxypiperidin-3-ol Hydroxyl group at position 5Analgesic effects
(3S,5S)-5-chloropiperidin-3-ol Chlorine atom instead of methoxyAntimicrobial properties

This table highlights how the unique combination of functional groups in (3S,5S)-5-methoxypiperidin-3-ol hydrochloride contributes to its specific pharmacological activities.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profiles of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride:

  • Neuropharmacological Studies : Investigations have shown that this compound may enhance cognitive functions in animal models through modulation of neurotransmitter systems.
  • Enzyme Interaction Studies : Research indicates that (3S,5S)-5-methoxypiperidin-3-ol hydrochloride can inhibit certain enzymes involved in neurodegenerative processes.

Q & A

Q. What are the recommended methods for synthesizing (3S,5S)-5-methoxypiperidin-3-ol hydrochloride in a laboratory setting?

The synthesis typically involves stereoselective reduction of a ketone precursor followed by acid-mediated cyclization. For example, chiral piperidine derivatives are synthesized via reductive amination or hydrogenation of enamine intermediates under controlled conditions to preserve stereochemistry . Purification often employs recrystallization from methanol/ethyl acetate mixtures to achieve high enantiomeric purity . Characterization should include chiral HPLC or NMR analysis with chiral shift reagents to confirm stereochemical integrity .

Q. How can the crystal structure of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of polar solvents (e.g., methanol) at controlled temperatures. Data collection uses MoKα radiation (λ = 0.71073 Å), and structure refinement employs software like SHELXL-96. Key parameters include hydrogen bonding networks (e.g., Cl⁻ as hydrogen bond acceptors) and torsional angles in the piperidine ring, which confirm the (3S,5S) configuration .

Q. What safety protocols are critical for handling (3S,5S)-5-methoxypiperidin-3-ol hydrochloride in the lab?

Use fume hoods to avoid inhalation of dust/aerosols. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be contained with sand or vermiculite, transferred to sealed containers, and disposed of via hazardous waste protocols. Storage requires airtight containers in cool, dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride derivatives?

Discrepancies in stereochemical data (e.g., conflicting NMR or X-ray results) may arise from racemization during synthesis. Mitigation strategies include:

  • Using low-temperature reaction conditions to minimize epimerization.
  • Cross-validating SC-XRD with circular dichroism (CD) spectroscopy or vibrational optical activity (VOA) to confirm absolute configuration .
  • Employing computational methods (e.g., DFT-based NMR chemical shift prediction) to correlate experimental and theoretical data .

Q. What methodologies are effective for analyzing hydrogen bonding and supramolecular interactions in this compound’s solid-state structure?

SC-XRD reveals intermolecular hydrogen bonds between the hydroxyl group (O–H) and chloride ions (Cl⁻), forming a tetrahedral coordination geometry. Topological analysis (e.g., Hirshfeld surfaces) quantifies interaction types (e.g., H-bonding vs. van der Waals). Polar layers in the crystal packing (along the c-axis) can be visualized using Mercury software, highlighting alternating hydrophilic and hydrophobic regions .

Q. How can enantiomeric impurities in (3S,5S)-5-methoxypiperidin-3-ol hydrochloride be detected and quantified?

Chiral stationary phase HPLC (CSP-HPLC) with UV detection at 210 nm is optimal. Mobile phases like hexane/isopropanol (90:10) resolve enantiomers with baseline separation. For trace impurities (<0.1%), mass spectrometry (LC-MS) coupled with chiral columns enhances sensitivity. Validation follows ICH guidelines, including limit of detection (LOD) and quantification (LOQ) studies .

Q. What strategies optimize the stability of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride in aqueous solutions for pharmacological assays?

Stability is pH-dependent due to the labile methoxy group. Buffered solutions (pH 4–6) minimize hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, monitored via UPLC-MS to identify byproducts like demethylated derivatives .

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